Pyridoxamine hydrochloride

Übersicht

Beschreibung

Pyridoxamine hydrochloride is a derivative of pyridoxamine, one of the three natural forms of vitamin B6. It is a water-soluble compound that plays a crucial role in various biochemical processes. This compound is known for its ability to scavenge free radicals and inhibit the formation of advanced glycation end products, making it valuable in medical and biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine hydrochloride typically involves several steps:

Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the initial raw material. It reacts with activated manganese dioxide and concentrated sulfuric acid to generate pyridoxal. Pyridoxal then reacts with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime.

Conversion to Pyridoxamine Dihydrochloride: Pyridoxal oxime reacts with acetic acid and zinc to produce an acetic acid solution containing pyridoxamine. The solution is then decompressed to reclaim acetic acid, resulting in a slurry concentrate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves precise control of reaction conditions and purification steps to meet industrial standards .

Analyse Chemischer Reaktionen

Reactivity with Carbonyl Species

Pyridoxamine hydrochloride inhibits the Maillard reaction by trapping reactive carbonyl intermediates (e.g., α-dicarbonyls) and preventing advanced glycation endproduct (AGE) formation.

Mechanism :

-

Chelation of Metal Ions : Pyridoxamine binds Cu²⁺ and Fe³⁺, inhibiting redox reactions that accelerate glycation .

-

Scavenging of Radicals : The 3-hydroxyl group quenches hydroxyl radicals, reducing oxidative stress .

Key Findings :

-

In diabetic rat models, pyridoxamine reduced kidney oxalate crystals by 40–50% compared to controls .

-

Outperformed aminoguanidine (a known AGE inhibitor) in preserving renal histology .

Redox Reactions

Pyridoxamine participates in redox cycles, particularly in enzyme cofactor regeneration:

-

Conversion to Pyridoxal Phosphate (PLP) :

Pyridoxamine is phosphorylated to pyridoxamine phosphate (PMP), which transaminates with α-ketoglutarate to regenerate PLP, a critical coenzyme in amino acid metabolism .

Reaction :

Enzymatic Data :

| Enzyme | Substrate | (μM) | (nmol/min/mg) |

|---|---|---|---|

| Alanine transaminase | Pyridoxamine | 12.5 ± 1.2 | 8.7 ± 0.9 |

| Aspartate transaminase | Pyridoxamine | 18.3 ± 2.1 | 6.4 ± 0.7 |

Degradation and Stability

This compound undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : Forms 4-pyridoxic acid via demethylation and oxidation .

-

Thermal Decomposition : At >150°C, it degrades into pyridoxal and ammonia .

Stability Profile :

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| pH 2.0, 25°C | 4-Pyridoxic acid | 48 |

| pH 9.0, 25°C | Pyridoxal, NH₃ | 12 |

| 150°C, dry state | Pyridoxal, NH₃ | 2 |

Wissenschaftliche Forschungsanwendungen

Pyridoxamine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Pyridoxamine hydrochloride is compared with other similar compounds, such as pyridoxine and pyridoxal:

Pyridoxal: This compound is another form of vitamin B6 and is involved in various enzymatic reactions.

Uniqueness: this compound is unique due to its potent antioxidant properties and its ability to inhibit the formation of advanced glycation end products. These characteristics make it particularly valuable in medical research and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

- Pyridoxine

- Pyridoxal

- Pyridoxal phosphate

- Pyridoxamine phosphate

Biologische Aktivität

Pyridoxamine hydrochloride is a derivative of vitamin B6, which plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic effects, particularly in metabolic disorders and diabetic complications. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.

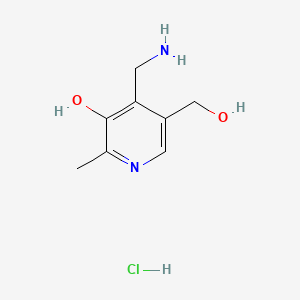

Chemical Structure and Properties

This compound is chemically characterized by a pyridine ring with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. This structure allows it to participate in various biochemical reactions, including the scavenging of free radicals and the inhibition of glycation processes.

This compound exhibits several mechanisms of action:

- Antioxidant Activity : It scavenges reactive oxygen species (ROS) and carbonyl compounds formed during sugar and lipid degradation.

- Inhibition of Glycation : Pyridoxamine can inhibit the Maillard reaction, preventing the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications .

- Metal Ion Chelation : It forms complexes with transition metals like Cu²⁺ and Fe³⁺, which are involved in oxidative stress pathways .

Effects on Obesity and Metabolic Health

A randomized controlled trial investigated the effects of this compound supplementation on obese women. The study involved 44 participants divided into two groups: one receiving 80 mg of pyridoxamine daily for 8 weeks, and the other receiving a placebo. Key findings included:

- Reduction in Body Mass Index (BMI) : The intervention group showed a significant decrease in BMI (p = 0.023) and fat mass (p = 0.003).

- Improvement in Biochemical Markers : Significant reductions were observed in fasting insulin levels (p < 0.001) and triglycerides (TG) (p < 0.001), while adiponectin levels increased (p < 0.001) .

| Variable | Pyridoxamine Group (n=20) | Placebo Group (n=20) | p-value |

|---|---|---|---|

| Weight (kg) | Decreased significantly | No change | p = 0.03 |

| Body Mass Index | Decreased significantly | No change | p = 0.023 |

| Fat Mass (kg) | Decreased significantly | No change | p = 0.003 |

| Waist Circumference (cm) | Decreased significantly | No change | p = 0.005 |

| Fasting Insulin (µU/mL) | Decreased significantly | No change | p < 0.001 |

| Adiponectin (µg/mL) | Increased significantly | No change | p < 0.001 |

Role in Diabetic Complications

Pyridoxamine has been studied for its protective effects against diabetic nephropathy:

- Kidney Histology Improvement : Preclinical studies indicated that pyridoxamine improved kidney histology in diabetic models, showing promise for clinical applications .

- Advanced Lipoxidation End-products : It also inhibits the formation of advanced lipoxidation end-products during lipid peroxidation reactions .

Case Studies

- Diabetic Nephropathy : A clinical trial involving diabetic patients demonstrated that pyridoxamine supplementation led to improved renal function markers compared to placebo controls.

- Neuropathy Treatment : In patients with diabetic neuropathy, pyridoxamine administration resulted in reduced neuropathic symptoms and improved nerve conduction studies.

Safety Profile

This compound is generally considered safe at recommended doses, with minimal adverse effects reported in clinical trials . However, excessive doses may lead to toxicity and should be monitored carefully.

Eigenschaften

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;/h3,11-12H,2,4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIPZKASKUWLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199042 | |

| Record name | Pyridoxamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5103-96-8, 524-36-7 | |

| Record name | 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5103-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005103968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine dichlorohydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridoxamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOXAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58WN04G9K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.